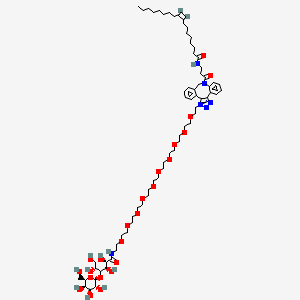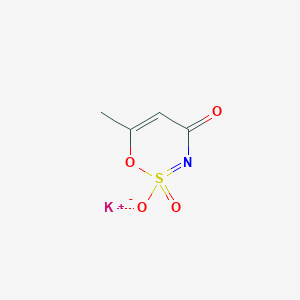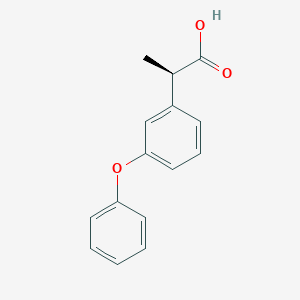
(R)-Fenoprofen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Fenoprofen is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. It is the enantiomer of fenoprofen, meaning it is one of two mirror-image forms of the molecule. This compound is particularly effective in treating conditions such as arthritis, where it helps to reduce inflammation and pain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fenoprofen typically involves the resolution of racemic fenoprofen. One common method is to use chiral resolution techniques, where the racemic mixture is separated into its individual enantiomers. This can be achieved through various methods such as crystallization with a chiral resolving agent or chromatographic techniques.
Industrial Production Methods
In industrial settings, the production of ®-Fenoprofen often involves the use of large-scale chiral resolution processes. These processes are optimized for efficiency and yield, ensuring that the desired enantiomer is produced in sufficient quantities for pharmaceutical use.
Analyse Des Réactions Chimiques
Types of Reactions
®-Fenoprofen undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Fenoprofen can lead to the formation of carboxylic acids, while reduction can lead to the formation of alcohols.
Applications De Recherche Scientifique
®-Fenoprofen has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of chiral resolution and enantioselective synthesis.
Biology: It is used in studies of inflammation and pain mechanisms.
Medicine: It is used in the development of new NSAIDs and in clinical studies of pain management.
Industry: It is used in the production of pharmaceuticals and in the study of drug delivery systems.
Mécanisme D'action
®-Fenoprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX, ®-Fenoprofen reduces the production of prostaglandins, thereby reducing inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: Another NSAID that is commonly used to relieve pain and inflammation.
Naproxen: An NSAID that is used to treat pain and inflammation, particularly in conditions such as arthritis.
Ketoprofen: An NSAID that is used to relieve pain and inflammation.
Uniqueness
®-Fenoprofen is unique in its specific enantiomeric form, which can have different pharmacological effects compared to its racemic mixture or other enantiomers. This specificity can lead to differences in efficacy and side effects, making ®-Fenoprofen a valuable compound in both research and clinical settings.
Propriétés
Numéro CAS |
32953-79-0 |
|---|---|
Formule moléculaire |
C15H14O3 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
(2R)-2-(3-phenoxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H14O3/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-11H,1H3,(H,16,17)/t11-/m1/s1 |
Clé InChI |
RDJGLLICXDHJDY-LLVKDONJSA-N |
SMILES isomérique |
C[C@H](C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O |
SMILES canonique |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12433060.png)
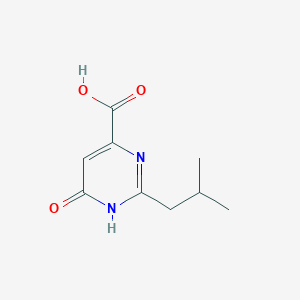
![3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid](/img/structure/B12433066.png)
![5-[[2-(Trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12433073.png)
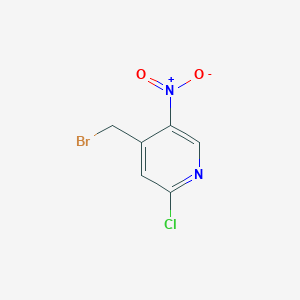
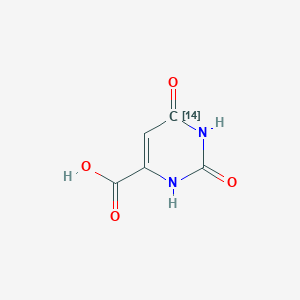
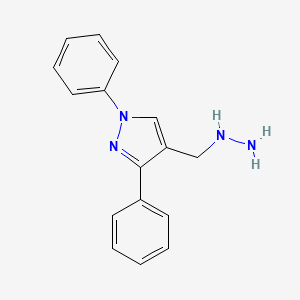
![(1S,5S)-2-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B12433089.png)

![6-({[3,4-dihydroxy-6-(hydroxymethyl)-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl (4aS,6aS,6bR,12aR)-10-({4,5-dihydroxy-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12433106.png)
